1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime
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Description
1-(4-Chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime (CFPE) is a compound used in scientific research and laboratory experiments. It has a wide range of applications, including in the study of biochemical and physiological processes, and in the development of new drugs and treatments. CFPE is a small molecule that can be synthesized in the laboratory and is currently being studied for its potential therapeutic benefits.
Scientific Research Applications
Antitumor Activity
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, related structurally to the chemical compound , have shown promising antiproliferative effects against MCF-7 breast cancer cells. The compounds demonstrated significant activity in vitro, indicating potential for anticancer applications (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antibacterial and Antifungal Activities
Azole-containing piperazine derivatives, which share structural motifs with the compound , have exhibited moderate to significant antibacterial and antifungal activities in vitro. These compounds have shown broad-spectrum antimicrobial efficacy against various strains, comparing favorably with standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).
Neuroleptic Activity
The synthesis of compounds featuring piperazinylalkyl-2(3H)-oxazolones has led to the identification of several molecules with notable neuroleptic activity. These compounds exhibited promising activity in behavioral models predictive of antipsychotic efficacy, with a lower propensity for extrapyramidal side effects, suggesting potential as atypical antipsychotics (Cascio, Manghisi, & Fregnan, 1989).
Pharmacological Effects
Research on piperazine derivatives, including compounds with chlorophenyl and fluorophenyl groups, has also focused on their pharmacological effects, particularly as dopamine reuptake inhibitors. Such compounds have been investigated for their potential in treating disorders associated with dopamine dysregulation, further highlighting the diverse therapeutic potential of this chemical class (Haka & Kilbourn, 1990).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-25-22-18(15-6-8-16(20)9-7-15)14-23-10-12-24(13-11-23)19-5-3-2-4-17(19)21/h2-9H,10-14H2,1H3/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBJJYIQCUJEBO-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C2=CC=CC=C2F)\C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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